2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide
Overview
Description
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide is an organic compound with the molecular formula C10H11ClN2O3 It is characterized by the presence of a chloroacetamide group attached to a nitrophenyl ring, which is further substituted with methyl groups
Mechanism of Action
Target of Action
Similar compounds such as chloroacetamides are known to inhibit synthesis of certain long-chain fatty acids
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets by forming covalent bonds, leading to inhibition of the target’s function . More detailed studies are required to elucidate the precise mode of action.
Biochemical Pathways
Related compounds are known to interfere with the synthesis of long-chain fatty acids , which are crucial for various cellular functions including energy storage and cell membrane integrity. The disruption of these pathways can lead to reduced growth and viability of cells.
Result of Action
Based on the known effects of similar compounds, it may lead to inhibition of cell growth and viability due to disruption of fatty acid synthesis . More research is needed to confirm these effects and to explore other potential impacts of the compound’s action.
Action Environment
The action, efficacy, and stability of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution Additionally, factors such as temperature and pH can impact the compound’s stability and activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide typically involves the reaction of 2,4-dimethyl-6-nitroaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4-dimethyl-6-nitroaniline+chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Reduction: Formation of 2-chloro-N-(2,4-dimethyl-6-aminophenyl)acetamide.
Oxidation: Formation of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetic acid.
Scientific Research Applications
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-dinitrophenyl)acetamide: Similar structure but with an additional nitro group, leading to different chemical and biological properties.
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: Contains a methyl group on the nitrogen, affecting its reactivity and applications.
2-chloro-4,6-dimethylnicotinonitrile: A structurally related compound with different functional groups, leading to distinct chemical behavior.
Uniqueness
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring allows for versatile chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-6-3-7(2)10(12-9(14)5-11)8(4-6)13(15)16/h3-4H,5H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQRVOMAODVOQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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